molecular formula C5H14ClNO2 B592075 Pyrrolidin-3-ylmethanol hydrochloride hydrate CAS No. 1452519-32-2

Pyrrolidin-3-ylmethanol hydrochloride hydrate

Cat. No.: B592075
CAS No.: 1452519-32-2
M. Wt: 155.622
InChI Key: DTRUQHLMAAARJU-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidin-3-ylmethanol hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-ylmethanol hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-3-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form pyrrolidin-3-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Pyrrolidin-3-ylmethanone.

    Reduction: Pyrrolidin-3-ylmethane.

    Substitution: Pyrrolidin-3-ylmethyl chloride.

Scientific Research Applications

Pyrrolidin-3-ylmethanol hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which pyrrolidin-3-ylmethanol hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine
  • Pyrrolidin-3-ylmethanone
  • Pyrrolidin-3-ylmethane

Uniqueness

Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in different research and industrial applications compared to its non-hydrated counterparts.

Properties

IUPAC Name

pyrrolidin-3-ylmethanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRUQHLMAAARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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